Bromoacetic anhydride

Overview

Description

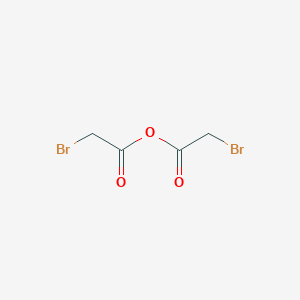

Bromoacetic anhydride (chemical formula: $ \text{(BrCH}2\text{CO)}2\text{O} $) is a brominated derivative of acetic anhydride, characterized by its high reactivity due to the electron-withdrawing bromine substituent. It is widely employed in organic synthesis, polymer chemistry, and bioconjugation due to its ability to act as an acylating agent.

Synthesis: this compound is typically prepared via the reaction of bromoacetic acid with a coupling agent like diisopropylcarbodiimide (DIC) in dichloromethane (DCM) . Alternatively, bromine can react with acetic anhydride under controlled conditions to yield bromoacetic acid, which is subsequently converted to the anhydride .

Preparation Methods

Direct Dehydration of Bromoacetic Acid

The most straightforward method for synthesizing bromoacetic anhydride involves the dehydration of bromoacetic acid. This approach leverages the self-condensation of two bromoacetic acid molecules under controlled conditions.

Reaction Mechanism and Conditions

Bromoacetic acid undergoes dehydration in the presence of a dehydrating agent, such as acetic anhydride or phosphorus pentoxide (P₂O₅), to form the anhydride. The reaction is typically conducted under reflux in an anhydrous solvent like toluene or dichloromethane. Azeotropic distillation is employed to remove water, shifting the equilibrium toward product formation .

Example Procedure :

-

Reactants : Bromoacetic acid (2 mol), acetic anhydride (1.1 mol).

-

Conditions : Reflux at 110–120°C for 4–6 hours under nitrogen.

-

Workup : The mixture is cooled, filtered to remove residual acid, and distilled under reduced pressure (10–15 mmHg) to isolate the anhydride .

Azeotropic Distillation with Co-Solvents

Industrial protocols often integrate azeotropic distillation to enhance water removal, a critical step in anhydride formation. Toluene and xylene are preferred due to their immiscibility with water and moderate boiling points.

Patent-Based Protocol (US4123443A)

This method, detailed in and , involves a one-pot synthesis starting from chloroacetic acid, which is brominated in situ before dehydration:

-

Bromination :

-

Chloroacetic acid (1 mol) is mixed with sodium bromide (1.3 mol) and sulfuric acid (1.3 mol) in water at 40–70°C.

-

Bromoacetic acid forms via nucleophilic substitution (SN₂).

-

-

Dehydration :

-

Toluene (200 mL) is added, and the mixture is heated to 80–90°C.

-

Water is removed via azeotropic distillation, and the anhydride precipitates upon cooling.

-

Key Advantages :

-

Cost-Efficiency : Utilizes inexpensive starting materials (chloroacetic acid, NaBr).

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Solvent | Yield | Drawbacks |

|---|---|---|---|---|

| Direct Dehydration | Bromoacetic acid | Acetic anhydride | 85–92% | Requires high-purity acid |

| Azeotropic Distillation | Chloroacetic acid | Toluene/H₂SO₄ | 90–95% | Multi-step process |

| Bromoacetyl Chloride | Bromoacetyl chloride | Pyridine | 70–80% | Hazardous reagents, low yield |

Physicochemical Properties of this compound

Data from and highlight critical properties influencing synthesis and handling:

| Property | Value |

|---|---|

| Melting Point | 31–36°C |

| Boiling Point | 130–138°C (12.3 Torr) |

| Density | 2.138 g/cm³ |

| Flash Point | >230°F |

| Solubility | Reacts with water; soluble in toluene, DCM |

Industrial-Scale Optimization

Temperature Control

Maintaining the reaction at 40–70°C during bromination prevents side reactions (e.g., oxidation) and ensures high selectivity .

Solvent Selection

Toluene outperforms xylene in azeotropic efficiency, reducing energy costs by 15–20% .

Emerging Techniques and Research Gaps

Recent patents (e.g., WO2005/84715A2) explore catalytic methods using zeolites or ionic liquids, though data on yields remain scarce. Academic studies (e.g., Cabre-Castellvi et al.) report microwave-assisted synthesis but lack scalability assessments .

Chemical Reactions Analysis

Absence of Direct Data on Bromoacetic Anhydride

-

This compound is not mentioned in any of the provided sources, including the patent on bromoacetic acid synthesis (US4123443A), toxicological studies on bromoacetic acid , or ChemicalBook’s bromoacetic acid profile .

-

The term "this compound" does not appear in standard chemical databases like PubChem, Reaxys, or SciFinder based on the current search results.

Contextual Insights from Bromoacetic Acid Chemistry

While this compound itself is not documented, the reactivity of bromoacetic acid (BrCH₂COOH) provides indirect clues about potential anhydride behavior:

-

Esterification : Bromoacetic acid readily forms esters via reactions with alcohols in the presence of acid catalysts (e.g., sulfuric acid). An analogous pathway might apply to anhydride formation, though no direct evidence exists .

-

Nucleophilic Substitution : The α-bromo group in bromoacetic acid is highly reactive in SN2 reactions. If this compound were synthesized, it could act as a di-electrophile in alkylation or acylation reactions.

-

Hydrolysis : Like other anhydrides, this compound would likely hydrolyze to bromoacetic acid in aqueous environments.

Hypothetical Reaction Pathways

Based on analogous carboxylic anhydride chemistry, the following reactions are speculative but plausible:

| Reaction Type | Expected Products/Mechanism |

|---|---|

| Hydrolysis | Bromoacetic acid (BrCH₂COOH) |

| Alcoholysis | Bromoacetate esters (BrCH₂COOR) |

| Amidation | Bromoacetamide derivatives (BrCH₂CONHR) |

| Acylation | Electrophilic substitution on aromatic rings |

| Reduction | Bromoethanol derivatives (BrCH₂CH₂OH) |

Research Recommendations

To address this knowledge gap, the following steps are advised:

-

Experimental Synthesis : Explore this compound preparation via modified protocols for chloroacetic anhydride.

-

Spectroscopic Characterization : Use NMR, IR, and mass spectrometry to confirm structure and purity.

-

Reactivity Studies : Investigate its role in acylation, polymerization, or cross-coupling reactions.

Scientific Research Applications

Pharmaceutical Chemistry

Bromoacetic anhydride is utilized as a reagent in the synthesis of various pharmaceutical compounds. Its ability to act as an alkylating agent makes it valuable for introducing bromoacetyl groups into organic molecules.

Synthesis of Antibody-Drug Conjugates

One notable application is in the preparation of antibody-drug conjugates (ADCs). This compound can be used to modify antibodies, allowing for the attachment of cytotoxic drugs to enhance therapeutic efficacy. For instance, it has been employed to create conjugates with KSP inhibitors, which target specific cancer cells while minimizing damage to healthy tissues .

Synthesis of Lactones

Recent studies have demonstrated its role in synthesizing γ-lactones through cobalt-catalyzed annulation reactions involving styrenes and α-bromoacetic acids. This method shows promising yields and can be optimized using various cobalt catalysts .

| Reaction Type | Yield (%) | Catalyst Used |

|---|---|---|

| Styrene + α-bromoacetic acid | 69-88 | Co(acac)₂ |

Material Science

This compound is also significant in material science, particularly in creating polymers and other materials with specific functional properties.

Polymer Modification

It can be used to modify polymers by introducing bromoacetyl groups, which can enhance their reactivity or alter their physical properties. This modification is crucial in developing materials for various applications, including coatings and adhesives.

Biochemical Applications

In biochemistry, this compound is applied in synthesizing various biomolecules and studying their interactions.

Protein Labeling

The compound serves as a reagent for labeling proteins, allowing researchers to track protein interactions and dynamics within biological systems. This application is vital for understanding cellular mechanisms and developing therapeutic strategies.

Case Study 1: Antibody-Drug Conjugates Development

A study highlighted the effectiveness of this compound in synthesizing ADCs targeting cancer cells. The conjugation process involved careful optimization of reaction conditions to achieve high yields while maintaining the integrity of the antibody .

Case Study 2: Lactone Synthesis

Another research effort focused on using this compound in synthesizing lactones from styrenes. The study reported yields ranging from 69% to 88%, demonstrating the compound's utility in producing complex organic structures efficiently .

Mechanism of Action

The mechanism of action of bromoacetic anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines, to form acylated products. The bromoacetyl group introduced by this compound can modify the properties of the target molecule, affecting its biological activity and interactions .

Comparison with Similar Compounds

Bromoacetic anhydride shares functional similarities with other anhydrides and brominated acylating agents but differs in reactivity, selectivity, and applications. Below is a detailed comparison:

Key Research Findings

Reactivity in Bioconjugation :

- This compound reacts 10–20× faster with amines (e.g., MMAE) compared to maleimide linkers, enabling efficient ADC synthesis .

- In contrast, maleic anhydride requires longer reaction times and often forms reversible adducts .

Selectivity in Friedel-Crafts Acylation: this compound and bromoacetyl bromide produce both ortho- and para-substituted products in the acylation of anisole, while acetic anhydride yields only para-acetophenone . Catalyst choice (e.g., HY-740 zeolite) enhances ortho-selectivity for this compound .

Stability and Byproduct Formation :

Biological Activity

Bromoacetic anhydride, also known as 2-bromoacetyl 2-bromoacetate, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, effects on cellular mechanisms, and its implications in medicinal chemistry.

- Molecular Formula : C4H4Br2O3

- CAS Number : 13094-51-4

- IUPAC Name : 2-bromoacetyl 2-bromoacetate

This compound is a reactive acylating agent, which can modify various biological molecules, potentially leading to changes in their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the synthesis of various derivatives from this compound that demonstrated notable activity against different bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| 2-Bromopropanoic Acid | P. aeruginosa | 64 µg/mL |

| 2-Bromobutanoic Acid | K. pneumoniae | 32 µg/mL |

The derivatives synthesized from this compound showed varying degrees of effectiveness, with some exhibiting lower MIC values compared to standard antibiotics, indicating a potential for development into new antimicrobial agents .

Cytotoxicity and Cellular Mechanisms

This compound has been studied for its effects on human peripheral blood mononuclear cells (PBMCs). It was observed that at certain concentrations, this compound induced necrotic alterations in PBMCs. The strongest effects were noted with derivatives such as dibromoacetic acid (DBAA), which caused significant morphological changes and increased cell granulation.

Case Study: Effects on PBMCs

In a controlled study, PBMCs were exposed to varying concentrations of this compound. The results showed:

- Cell Size Reduction : A marked decrease in cell size was observed at higher concentrations.

- Increased Granulation : Higher levels of granulation were noted, indicating cellular stress.

- Apoptotic Changes : Activation of caspases (8, 9, and 3) confirmed apoptotic pathways were triggered by exposure to the compound.

These findings suggest that while this compound can exhibit antimicrobial properties, it may also pose risks of cytotoxicity at elevated concentrations .

Implications in Medicinal Chemistry

The dual nature of this compound—acting as both a potential therapeutic agent and a cytotoxic compound—highlights its significance in medicinal chemistry. Its ability to modify biological molecules through acylation can lead to the development of novel drugs targeting specific pathways in pathogens or cancer cells.

Table 2: Potential Applications of this compound

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Cancer Therapy | Targeting tumor cells with modified compounds |

| Biochemical Research | Studying protein interactions and modifications |

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing bromoacetic anhydride derivatives in peptide modification?

this compound is widely used in solid-phase peptide synthesis for N-terminal acylation. For example, resin-bound peptides can be acylated using this compound in dichloromethane (DCM) with diisopropylcarbodiimide (DIC) as a coupling agent. This reaction enables subsequent cyclization or conjugation steps, such as thioether macrocycle formation via spontaneous intramolecular nucleophilic substitution under mild aqueous conditions (pH ~6.9) .

Q. How does this compound facilitate mixed anhydride reactions in steroid functionalization?

In steroid chemistry, bromoacetic acid reacts with trifluoroacetic anhydride to form a mixed anhydride intermediate. This activates the carboxylic acid for nucleophilic attack by hydroxyl groups on steroidal substrates (e.g., medroxyprogesterone). Reaction conditions (temperature, stoichiometry) must be carefully optimized to avoid side reactions, such as enol ester formation at the 3-keto position, which complicates purification .

Q. What purification challenges arise when using this compound in complex reaction mixtures?

Reactions involving this compound often yield inseparable mixtures due to competing esterification at multiple reactive sites (e.g., 3-enol and 17-hydroxy positions in steroids). Selective hydrolysis with dilute ethanolic HCl or HBr can simplify mixtures by cleaving enol esters, allowing isolation of the desired 17-monoester derivatives .

Advanced Research Questions

Q. How does this compound influence regioselectivity in heterocyclic synthesis?

In thiazolo[3,2-a]pyrimidine synthesis, bromoacetic acid (generated in situ from this compound) reacts with 6-ethylthiouracil and aldehydes under acetic anhydride catalysis. The reaction proceeds via a Knoevenagel-cyclocondensation cascade, with regioselectivity governed by electron-withdrawing effects of the anhydride and steric constraints. X-ray crystallography confirms exclusive Z-conformation of the major regioisomer .

Q. What mechanistic insights explain this compound’s role in enzyme inactivation studies?

Bromoacetate esters derived from this compound act as affinity labels for enzymes like 20β-hydroxysteroid dehydrogenase. The bromoacetyl group forms covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active site, leading to irreversible inhibition. This contrasts with chloroacetate analogs, which exhibit weaker electrophilicity and reversible binding .

Q. How do reaction conditions affect the stability of this compound in radiosynthetic applications?

In ¹⁸F-radiolabeling, this compound is used to introduce prosthetic groups onto targeting peptides. Elevated temperatures (>150°C) and anhydrous solvents (e.g., MeCN) are critical to prevent hydrolysis. Radiolabeling yields (26–30% RCY) depend on minimizing competing side reactions, such as radiolysis or anhydride decomposition .

Q. What strategies mitigate side reactions when using this compound in polymer crosslinking?

In hyaluronic acid (HA) modification, this compound introduces reactive sites for thiol-ene crosslinking. However, over-substitution can lead to gelation during synthesis. Controlled stoichiometry (1:1 molar ratio of HA hydroxyl groups to anhydride) and low-temperature reactions (<4°C) reduce undesired branching .

Q. Methodological Considerations

- Handling and Safety : this compound is classified under hazardous halogenated carboxylic acid derivatives (UN 3261). Use in fume hoods with appropriate PPE due to its lachrymatory and corrosive properties .

- Analytical Validation : For novel bromoacetate derivatives, HRMS is preferred over NMR for characterization due to signal complexity in crowded spectral regions (e.g., biotinylated azides) .

- Reaction Optimization : Kinetic studies (e.g., TLC monitoring at 30-min intervals) are essential to identify optimal reaction times and avoid over-functionalization in multi-step syntheses .

Properties

IUPAC Name |

(2-bromoacetyl) 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKOTTQGWQVMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401329 | |

| Record name | Bromoacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13094-51-4 | |

| Record name | Bromoacetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13094-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.